REACTION_CXSMILES
|
[H-].[Na+].CN(C=O)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.F[C:17]1[N:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20].C(O)(=O)C.Cl>>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:17]2[N:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][C:18]=2[C:19]([OH:21])=[O:20])=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
21.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
351 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=N1)OC
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Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50.2 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
Stirred at 0° C. for two minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then removed from the ice bath
|
Type
|
STIRRING
|
Details
|
stirred for an additional 5 minutes at room temperature
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
heated the resulting slurry at 140° C
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Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
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Type
|
STIRRING
|
Details
|
Stirred vigorously for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
containing a very fine white precipitate
|
Type
|
FILTRATION
|
Details
|
Filtered the slurry
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=N2)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |